![molecular formula C18H22ClFN2O B2722411 N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418682-72-9](/img/structure/B2722411.png)
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418682-72-9 . It has a molecular weight of 336.84 . The IUPAC name for this compound is N-(2-(aminomethyl)cyclohexyl)-6-fluoro-1-naphthamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 336.84 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, are explored. These compounds, known colloquially as U-drugs, and 4-aminocyclohexanols, have shown significant impact on drug markets and prevalence due to their euphoric effects and potential for abuse. Research highlights the necessity for international early warning systems to track emerging psychoactive substances, allowing for timely data gathering and risk assessments. The stereochemistry of these compounds significantly affects their potency, emphasizing the importance of detecting methods that consider configuration determination (Sharma et al., 2018).
Environmental Impact and Safety
A comprehensive review discusses the environmental presence and biological impact of endocrine-disrupting chemicals, including those related to synthetic opioids. Exposure to certain chemicals is associated with increases in body size, with variations depending on the type of chemical, exposure level, timing, and gender. This study suggests that some endocrine disruptors play a role in the development of obesity epidemics, alongside more traditionally recognized factors (Tang-Péronard et al., 2011).
Antimicrobial and Anticancer Potential
The structural modifications of natural or synthetic compounds, including the addition of functional groups like fluoro, methoxy, and amino, significantly influence their anticancer activities. This review outlines the effectiveness of different functional groups in inhibiting cancer cell growth and their potential in developing enhanced anticancer drugs. It underscores the importance of the positioning of these functional groups in determining the compounds' anticancer efficacy (Liew et al., 2020).
Synthetic Routes and Structural Properties
Research on the synthesis and structural properties of novel compounds, including those with brominated and chlorinated elements, reveals insights into their potential applications and environmental behaviors. Studies on novel brominated flame retardants, for instance, assess their occurrence in indoor environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This calls for a comprehensive understanding of the synthesis, structural diversity, and ecological impact of such compounds to address potential health risks (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANBTVRIEOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
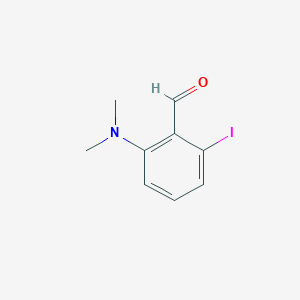
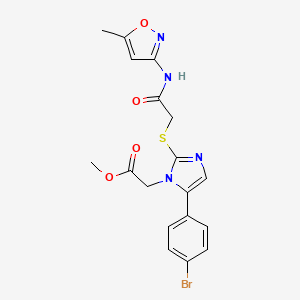
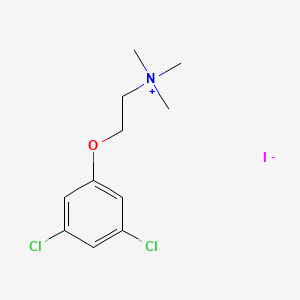
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
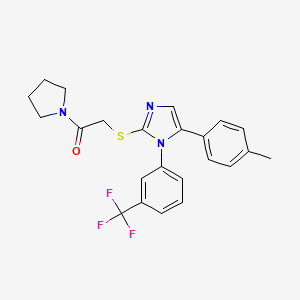
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
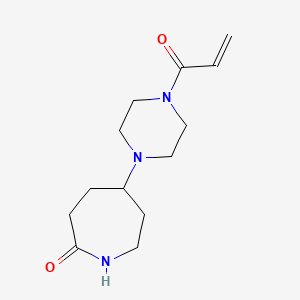
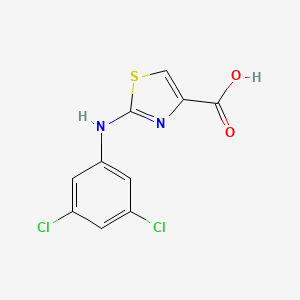
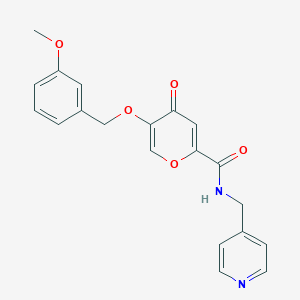
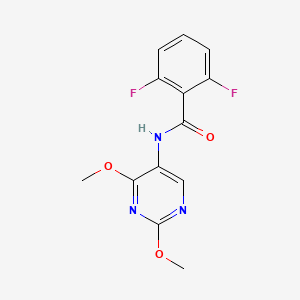
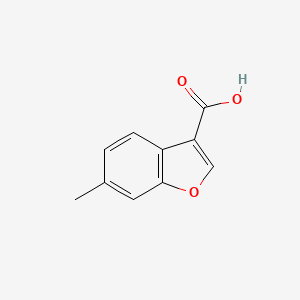
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)
